Methyl piperidine-1-carbodithioate

Catalog No.
S2898825
CAS No.
698-17-9
M.F
C7H13NS2
M. Wt
175.31
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl piperidine-1-carbodithioate

CAS Number

698-17-9

Product Name

Methyl piperidine-1-carbodithioate

IUPAC Name

methyl piperidine-1-carbodithioate

Molecular Formula

C7H13NS2

Molecular Weight

175.31

InChI

InChI=1S/C7H13NS2/c1-10-7(9)8-5-3-2-4-6-8/h2-6H2,1H3

InChI Key

BXWXUCPVRKLZSJ-UHFFFAOYSA-N

SMILES

CSC(=S)N1CCCCC1

Solubility

not available

Crystallography

Methods of Application: The compound was created and its crystal structure was studied using X-ray diffraction. The 2H-chromene ring system in the compound was found to be nearly planar, and the piperidine ring adopted a chair conformation .

Results or Outcomes: The study found that the 2H-chromene ring makes dihedral angles with the mean planes of the piperidine ring and the carbodithioate group . The crystal structure also features C—H and – interactions .

Pharmaceuticals

Application Summary: Piperidine derivatives, including “Methyl piperidine-1-carbodithioate”, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Methods of Application: Piperidine-containing compounds are important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . This indicates the significant interest and ongoing research in this field.

Methyl piperidine-1-carbodithioate is an organic compound characterized by the chemical formula C7H13NS2C_7H_{13}NS_2. It features a piperidine ring, which is a six-membered saturated nitrogen-containing ring, along with a carbodithioate functional group. The compound is notable for its potential applications in various fields, including medicinal chemistry and materials science.

, primarily due to its nucleophilic properties. It can undergo:

  • Nucleophilic Substitution Reactions: The sulfur atoms in the carbodithioate group can act as nucleophiles, allowing for substitutions with electrophiles.
  • Formation of Metal Complexes: This compound can coordinate with transition metals, forming complexes that have potential applications in catalysis and material synthesis .
  • Reactions with Electrophiles: The compound can react with various electrophiles to form new dithiocarbamate derivatives, which are often explored for their biological activities .

Methyl piperidine-1-carbodithioate exhibits various biological activities, making it of interest in pharmacological research. Studies have shown that derivatives of this compound possess:

  • Antimicrobial Properties: Compounds derived from methyl piperidine-1-carbodithioate have demonstrated effectiveness against a range of bacterial strains.
  • Antitumor Activity: Research indicates that certain derivatives can inhibit tumor growth, suggesting potential applications in cancer therapy .
  • DNA Binding and Cleavage: Some studies highlight its ability to interact with DNA, which may lead to novel therapeutic strategies targeting genetic material .

The synthesis of methyl piperidine-1-carbodithioate typically involves a straightforward reaction between piperidine and carbon disulfide. Common methods include:

  • One-Pot Synthesis: This method combines piperidine and carbon disulfide in the presence of an appropriate solvent and catalyst to yield methyl piperidine-1-carbodithioate directly.
  • Multistep Synthesis: Involves initial formation of a piperidinium salt followed by treatment with carbon disulfide .

These methods allow for the efficient production of the compound, which can be further modified to create derivatives with enhanced properties.

Methyl piperidine-1-carbodithioate finds applications across several domains:

  • Medicinal Chemistry: It serves as a building block for synthesizing bioactive compounds, particularly in developing new antimicrobial and anticancer agents.
  • Agricultural Chemistry: The compound may be utilized in formulating pesticides or herbicides due to its biological activity against pests.
  • Material Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties .

Interaction studies involving methyl piperidine-1-carbodithioate focus on its reactivity and binding properties. Key findings include:

  • Metal Ion Coordination: The compound forms stable complexes with various metal ions, enhancing its utility in catalysis and materials development.
  • Biological Interactions: Studies have shown that it interacts with biological macromolecules like proteins and nucleic acids, influencing their structure and function .

These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.

Methyl piperidine-1-carbodithioate shares structural similarities with other dithiocarbamate compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl piperidine-1-carbodithioateContains a piperidine ring; carbodithioate groupExhibits significant biological activity
Ethyl dithiocarbamateSimple dithiocarbamate without nitrogen ringLess complex; primarily used as a pesticide
Phenyl dithiocarbamateAromatic ring structureMore stable; used in industrial applications
N,N-Dimethyl dithiocarbamateTwo methyl groups on nitrogenEnhanced solubility; used in pharmaceuticals

Methyl piperidine-1-carbodithioate stands out due to its unique combination of a nitrogen-containing ring and carbodithioate functional group, leading to distinct reactivity and biological properties.

XLogP3

2.2

Wikipedia

METHYL-PIPERIDINYL-DITHIOCARBAMATE

Dates

Modify: 2023-08-17

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